6-Fluoro Substitution Enables Submicromolar Antimycobacterial Activity While 6-Methoxy Substitution Abolishes Potency
In a systematic 6-position SAR study of 2-aminoquinazolinones against Mycobacterium tuberculosis, electron-withdrawing substituents including fluoro and CF3 conferred potent antimycobacterial activity (MIC90 < 2 μM), whereas electron-donating substituents such as methoxy (OMe), tert-butyl, and NMe2 resulted in inactive or poorly tolerated analogs [1]. The unsubstituted parent 2-aminoquinazolinone served as the baseline comparator. This SAR trend demonstrates that 6-fluoro substitution is essential for maintaining the electron-withdrawing character required for target engagement, and that 6-methoxy or other electron-donating analogs cannot substitute without significant potency loss [2].
| Evidence Dimension | Antimycobacterial activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 < 2 μM (6-fluoro-substituted 2-aminoquinazolinone series; electron-withdrawing substituent class) |
| Comparator Or Baseline | MIC90 > 2 μM to inactive (6-methoxy, 6-tert-butyl, 6-NMe2 electron-donating analogs); 10- to 15-fold potency loss with certain polar/ionizable substitutions |
| Quantified Difference | >10-fold activity differential between electron-withdrawing (fluoro) and electron-donating (methoxy) 6-substituents |
| Conditions | M. tuberculosis H37Rv phenotypic whole-cell screening in GASTE-Fe media |
Why This Matters
Procurement of the 6-fluoro analog rather than the 6-methoxy or unsubstituted variant is essential for antimycobacterial screening programs, as the electron-donating analogs fail to reproduce the activity profile required for hit-to-lead optimization.
- [1] Akester, J.N. et al. Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infect. Dis. 2020, 6(7), 1741-1758. Table 1: SAR of 6-position substituents. View Source
- [2] Akester, J.N. Synthesis, structure-activity relationship and solubility profiling of antimycobacterial aminoquinazolinones. MSc Dissertation, University of Cape Town. View Source
